3-(Thiophen-2-yl)propanal
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Overview
Description
2-Thiophenepropanal is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring 2-Thiophenepropanal has the molecular formula C7H8OS and is characterized by the presence of a thiophene ring attached to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiophenepropanal can be achieved through several methods. One common approach involves the condensation of thiophene with propanal under acidic conditions. Another method includes the use of thiophene-2-carboxaldehyde as a starting material, which undergoes a Grignard reaction with an appropriate alkyl magnesium halide, followed by oxidation to yield 2-Thiophenepropanal .
Industrial Production Methods: Industrial production of 2-Thiophenepropanal typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Thiophenepropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene-2-propanoic acid.
Reduction: Reduction reactions can convert it into thiophene-2-propanol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed:
- Oxidation yields thiophene-2-propanoic acid.
- Reduction produces thiophene-2-propanol.
- Substitution reactions result in various halogenated or nitrated thiophene derivatives .
Scientific Research Applications
2-Thiophenepropanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Thiophenepropanal involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
2-Thiophenepropanal can be compared with other thiophene derivatives:
Properties
CAS No. |
26359-21-7 |
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Molecular Formula |
C7H8OS |
Molecular Weight |
140.20 g/mol |
IUPAC Name |
3-thiophen-2-ylpropanal |
InChI |
InChI=1S/C7H8OS/c8-5-1-3-7-4-2-6-9-7/h2,4-6H,1,3H2 |
InChI Key |
AZAXFLWCDPQVHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCC=O |
Origin of Product |
United States |
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